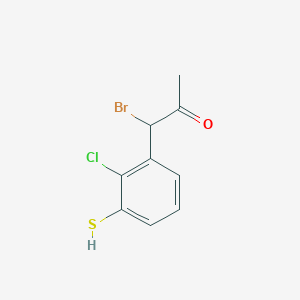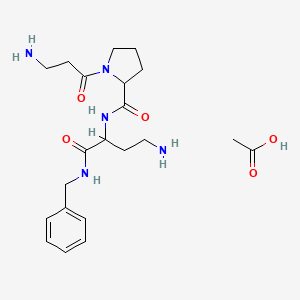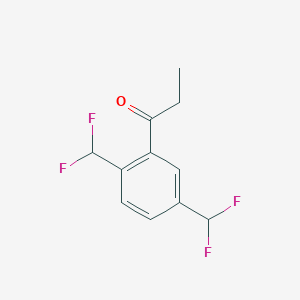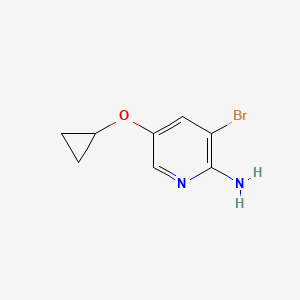
1-Bromo-3-(2-(bromomethyl)-4-mercaptophenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-(2-(bromomethyl)-4-mercaptophenyl)propan-2-one is an organic compound that belongs to the class of brominated ketones This compound is characterized by the presence of bromine atoms, a mercapto group, and a ketone functional group
準備方法
The synthesis of 1-Bromo-3-(2-(bromomethyl)-4-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 3-(2-(bromomethyl)-4-mercaptophenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum bromide. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
化学反応の分析
1-Bromo-3-(2-(bromomethyl)-4-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Bromo-3-(2-(bromomethyl)-4-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromine and mercapto groups.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Bromo-3-(2-(bromomethyl)-4-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The bromine atoms can participate in nucleophilic substitution reactions, while the mercapto group can form covalent bonds with thiol groups in proteins. These interactions can lead to the inhibition of enzyme activity or modification of protein function, affecting various biological pathways.
類似化合物との比較
1-Bromo-3-(2-(bromomethyl)-4-mercaptophenyl)propan-2-one can be compared with other brominated ketones and mercapto-containing compounds. Similar compounds include:
1-Bromo-3-chloropropane: A brominated alkane with similar reactivity but lacking the ketone and mercapto groups.
1-Bromo-3-phenylpropane: A brominated aromatic compound with a phenyl group instead of a mercapto group.
1-Bromo-2-methylpropane: A simpler brominated alkane with different reactivity due to the absence of the ketone and mercapto groups.
The uniqueness of this compound lies in its combination of bromine, mercapto, and ketone functional groups, which confer distinct chemical properties and reactivity.
特性
分子式 |
C10H10Br2OS |
|---|---|
分子量 |
338.06 g/mol |
IUPAC名 |
1-bromo-3-[2-(bromomethyl)-4-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Br2OS/c11-5-8-4-10(14)2-1-7(8)3-9(13)6-12/h1-2,4,14H,3,5-6H2 |
InChIキー |
SCPUAMBDOQSXIK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1S)CBr)CC(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14056686.png)


![[2-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14056703.png)

